molecular formula C21H20N4O2S B2386446 N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 537667-91-7

N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No.: B2386446
CAS No.: 537667-91-7
M. Wt: 392.48
InChI Key: WPENOKKTVXGOCS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a chemical compound designed for research and development purposes. This molecule features a complex pyrimido[5,4-b]indole core structure, a scaffold of significant interest in medicinal chemistry for its potential to interact with various biological targets . The specific sulfanylacetamide side chain attached to an N-(2,4-dimethylphenyl) group contributes to its unique steric and electronic properties, which can be critical for modulating its affinity and selectivity in biochemical studies. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its core structure suggests potential for exploration in several therapeutic areas, though its specific biological activity and mechanism of action are areas for ongoing scientific investigation. This product is intended for laboratory research use by qualified professionals and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-9-15(13(2)10-12)22-17(26)11-28-21-24-18-14-6-4-5-7-16(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPENOKKTVXGOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

The molecular formula for N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S.

Structural Characteristics

The compound features:

  • A dimethylphenyl group which may enhance lipophilicity.
  • A pyrimidoindole moiety that can interact with various biological targets.
  • A sulfanyl group which may play a role in the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth, inflammation, or apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : Compounds in this class have been shown to promote programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Many pyrimidoindole derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of similar pyrimidoindole derivatives on various cancer cell lines (e.g., HepG2 and MCF7). Results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
  • Inflammatory Response Modulation : Research indicated that related compounds could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers
Enzyme inhibitionAlters metabolic pathways

Research Findings

Several studies have focused on the pharmacological properties of compounds similar to this compound:

  • In vitro Studies : Laboratory tests have shown that these compounds can effectively inhibit the growth of various cancer cell lines and modulate immune responses.
  • In vivo Studies : Animal models have demonstrated the potential for these compounds to reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
  • Mechanistic Insights : Investigations into the molecular pathways affected by these compounds have revealed interactions with key proteins involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound vary in substituents on the acetamide nitrogen, the heterocyclic core, and additional functional groups. Below is a detailed comparison based on structural and functional attributes:

Structural Analog: 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences : The acetamide nitrogen is substituted with a 4-(trifluoromethoxy)phenyl group instead of 2,4-dimethylphenyl.
  • Implications :
    • The electron-withdrawing trifluoromethoxy group may enhance metabolic stability compared to methyl groups .
    • Increased lipophilicity due to the trifluoromethoxy substituent could improve membrane permeability but reduce aqueous solubility.
  • Synthetic Pathway : Similar coupling strategies involving sulfanylacetamide intermediates are likely used, as seen in related diazonium salt coupling reactions .

Structural Analog: N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Key Differences : The pyrimidoindole core is substituted with a 4-ethoxyphenyl group at position 3, and the acetamide nitrogen bears a 2,3-dimethylphenyl group.
  • The 2,3-dimethylphenyl substitution on the acetamide nitrogen could modulate pharmacokinetic properties compared to the 2,4-dimethyl isomer.

Heterocyclic Core Variant: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

  • Key Differences: Replaces the pyrimidoindole core with a thieno[2,3-d]pyrimidine scaffold. Additional substituents include a 5-methylfuran-2-yl group and a propenyl chain.
  • Implications: The thienopyrimidine core may exhibit distinct electronic properties, affecting interactions with biological targets.

Pharmacological Analog: N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

  • Key Differences : Features a cyclohexyl group on the acetamide nitrogen and a phenyl group on the pyrimidoindole core.
  • Demonstrated activity as a selective Toll-Like Receptor 4 (TLR4) ligand, suggesting immunomodulatory applications .

Key Research Findings and Challenges

  • Structural Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability but may reduce solubility .
    • Bulky substituents on the acetamide nitrogen (e.g., cyclohexyl) improve target selectivity but complicate synthesis .
  • Synthetic Challenges :
    • Multi-step synthesis involving diazonium coupling (for aryl groups) and heterocyclic core formation .
    • Purification difficulties due to high lipophilicity in analogs with halogenated or alkylated substituents .
  • Biological Data Gaps: Limited pharmacological data for the target compound compared to analogs with reported TLR4 or anti-exudative activity .

Q & A

Q. Key Reagents & Conditions Table

StepReagents/ConditionsPurposeYield Optimization Tips
1Indole + pyrimidine, K₂CO₃, acetonitrile, refluxCore formationMaintain anhydrous conditions to avoid hydrolysis
2Lawesson’s reagent, DMF, 60°CThiol activationMonitor reaction progress via TLC
3N-(2,4-dimethylphenyl) bromoacetamide, DIPEA, THFAcetamide couplingUse excess bromoacetamide (1.2 eq.)

Advanced: How can reaction conditions be optimized to address low yield in sulfanyl group incorporation?

Answer:
Low yields often stem from competing side reactions or incomplete thiol activation. Methodological improvements include:

  • Catalyst Screening : Transition metal catalysts (e.g., CuI) enhance thiol-ether bond formation efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF or DMSO) improve reagent solubility and stabilize intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces premature decomposition .
  • Analytical Monitoring : Use HPLC to quantify unreacted starting material and adjust stoichiometry dynamically .

Case Study : In , substituting DCM with DMF increased sulfanyl coupling yield from 45% to 72% by reducing thiol oxidation.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ 170–175 ppm). Pyrimidoindole core protons appear as multiplet clusters .
  • IR Spectroscopy : Confirms S-H bond absence (post-thiolation) and C=O stretches (1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 463.15) and fragmentation patterns .

Example : reports a molecular ion at m/z 490.0866 for a chlorophenyl analog, confirming stoichiometry.

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Answer:

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but may reduce solubility .
  • Methyl/Tolyl Substituents : Improve metabolic stability by steric hindrance, as seen in ’s chromeno-pyrimidine analogs with 3,4-dimethylphenyl groups.
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) improve membrane permeability over sulfonyl derivatives .

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